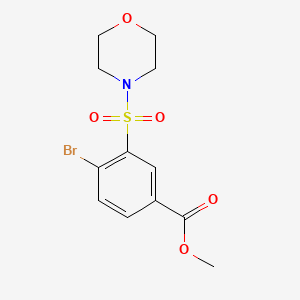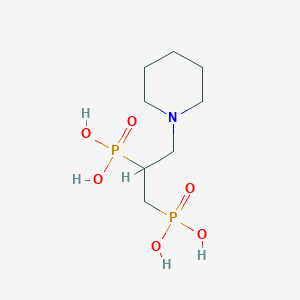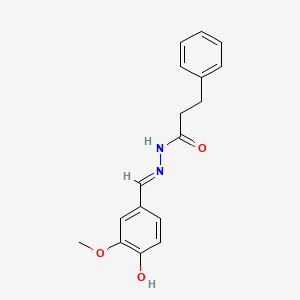![molecular formula C24H16N2O5 B11104808 4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline](/img/structure/B11104808.png)
4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of dibenzo[b,d]furan, followed by the introduction of aniline and phenoxy groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Polychlorinated dibenzofurans: Chlorinated derivatives with different chemical properties and toxicological profiles.
Uniqueness
4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline is unique due to its combination of multiple functional groups and aromatic rings, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H16N2O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-(3-dibenzofuran-2-yloxy-5-nitrophenoxy)aniline |
InChI |
InChI=1S/C24H16N2O5/c25-15-5-7-17(8-6-15)29-19-11-16(26(27)28)12-20(13-19)30-18-9-10-24-22(14-18)21-3-1-2-4-23(21)31-24/h1-14H,25H2 |
InChI Key |
OOHIRRABIVQIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)OC5=CC=C(C=C5)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11104750.png)
![2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11104755.png)

![N,N'-bis[(E)-(4-bromophenyl)methylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B11104763.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B11104770.png)
![4-[(Diethylcarbamothioyl)amino]benzoic acid](/img/structure/B11104772.png)


![N'-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide](/img/structure/B11104793.png)

![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B11104798.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11104799.png)
